3-{[(2E,5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
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Overview
Description
3-{[(2E,5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring and a dichlorobenzylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2E,5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid typically involves the condensation of 2,4-dichlorobenzaldehyde with thiazolidinone derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{[(2E,5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
3-{[(2E,5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[(2E,5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- 3-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
Uniqueness
3-{[(2E,5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is unique due to its specific structural features, such as the dichlorobenzylidene moiety and the thiazolidinone ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H10Cl2N2O3S |
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Molecular Weight |
393.2 g/mol |
IUPAC Name |
3-[[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C17H10Cl2N2O3S/c18-11-5-4-9(13(19)8-11)7-14-15(22)21-17(25-14)20-12-3-1-2-10(6-12)16(23)24/h1-8H,(H,23,24)(H,20,21,22)/b14-7- |
InChI Key |
GSDWAJJYBAOTSZ-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2)C(=O)O |
Origin of Product |
United States |
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